molecular formula C6H6BrClN2O B11802527 5-Bromo-4-chloro-6-ethoxypyrimidine

5-Bromo-4-chloro-6-ethoxypyrimidine

Cat. No.: B11802527
M. Wt: 237.48 g/mol
InChI Key: KSXSJENYZDPKOH-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-ethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H6BrClN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-6-ethoxypyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with bromine in the presence of a suitable solvent and catalyst. The ethoxy group can be introduced through nucleophilic substitution reactions using ethoxide ions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-6-ethoxypyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or toluene.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

5-Bromo-4-chloro-6-ethoxypyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Materials Science: It is employed in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-ethoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to active sites and blocking their activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-6-methoxypyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Bromo-4,6-dichloropyrimidine: Lacks the ethoxy group, making it less versatile in certain reactions.

Uniqueness

5-Bromo-4-chloro-6-ethoxypyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide multiple sites for functionalization. The ethoxy group enhances its solubility and reactivity in organic synthesis, making it a valuable intermediate in the preparation of complex molecules.

Properties

Molecular Formula

C6H6BrClN2O

Molecular Weight

237.48 g/mol

IUPAC Name

5-bromo-4-chloro-6-ethoxypyrimidine

InChI

InChI=1S/C6H6BrClN2O/c1-2-11-6-4(7)5(8)9-3-10-6/h3H,2H2,1H3

InChI Key

KSXSJENYZDPKOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC=N1)Cl)Br

Origin of Product

United States

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